5-(2-Methoxybenzoyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methoxybenzoyl)furan-2-carboxylic acid is an organic compound with the molecular formula C13H10O5 and a molecular weight of 246.22 g/mol . This compound is characterized by a furan ring substituted with a 2-methoxybenzoyl group and a carboxylic acid group. It is a member of the furan family, which is known for its diverse chemical properties and applications in various fields.
Preparation Methods
The synthesis of 5-(2-Methoxybenzoyl)furan-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the multi-component condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines under reflux in acetic acid . This method provides good to high yields and short reaction times.
Chemical Reactions Analysis
5-(2-Methoxybenzoyl)furan-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, triethyl phosphite for phosphonation, and sodium hydride (NaH) for deprotonation . Major products formed from these reactions include brominated intermediates, phosphonates, and desilylated compounds .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry. Furan derivatives, including 5-(2-Methoxybenzoyl)furan-2-carboxylic acid, exhibit a wide range of biological activities such as antibacterial, antifungal, anti-inflammatory, and anticancer properties . These compounds are used in the development of new antimicrobial agents to combat drug-resistant bacterial strains . Additionally, they are employed in the synthesis of bioactive molecules and pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-(2-Methoxybenzoyl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Furan derivatives are known to exhibit their effects through various mechanisms, including inhibition of bacterial enzymes, disruption of cell membrane integrity, and interference with DNA replication . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
5-(2-Methoxybenzoyl)furan-2-carboxylic acid can be compared with other similar compounds such as 2-furoic acid, 3-furoic acid, 5-methyl-2-furoic acid, 2-furylacetic acid, 2,5-furandicarboxylic acid, and 3-(2-furyl)acrylic acid . These compounds share the furan ring structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H10O5 |
---|---|
Molecular Weight |
246.21 g/mol |
IUPAC Name |
5-(2-methoxybenzoyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C13H10O5/c1-17-9-5-3-2-4-8(9)12(14)10-6-7-11(18-10)13(15)16/h2-7H,1H3,(H,15,16) |
InChI Key |
NAXUAVGDEDTOHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.